molecular formula C8H6O5 B119482 4-Hydroxyisophthalic acid CAS No. 636-46-4

4-Hydroxyisophthalic acid

Cat. No. B119482
CAS RN: 636-46-4
M. Wt: 182.13 g/mol
InChI Key: BCEQKAQCUWUNML-UHFFFAOYSA-N
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Description

4-Hydroxyisophthalic acid (4-HIPA) is a compound with the molecular formula C8H6O5 and a molecular weight of 182.13 . It has been proposed as an improvement over aspirin and is also an impurity of Acetylsalicylic acid .


Synthesis Analysis

4-Hydroxyisophthalic acid can be synthesized from p-methoxybenzoic acid and paraformaldehyde via Blanc chloromethylation reaction catalyzed by aluminium trichloride and tetrabutyl ammonium bromide to give 3-chloromethyl-4-methoxybenzoic acid, subsequent oxidation and demethylation with an overall yield of about 78% .


Molecular Structure Analysis

The molecular structure of 4-Hydroxyisophthalic acid consists of 8 carbon atoms, 6 hydrogen atoms, and 5 oxygen atoms . It has 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), 2 hydroxyl groups, and 1 aromatic hydroxyl .


Chemical Reactions Analysis

4-Hydroxyisophthalic acid is a by-product of the manufacture of salicylic acid by the Kolbe–Schmitt reaction . It has been found to be a major constituent of the ‘brown dust’ residues from the sublimation process for the purification of salicylic acid .


Physical And Chemical Properties Analysis

4-Hydroxyisophthalic acid appears as a solid . Its melting point is greater than 300°C and its initial boiling point and boiling range is 310°C .

Scientific Research Applications

Pharmacological Properties

4-Hydroxyisophthalic acid (4-HIA) has been identified for its potential pharmacological properties. Early studies found that it possesses potent antipyretic and mild analgesic properties. These findings were based on its structural similarity to salicylic acid and led to further biochemical studies to explore these attributes (Chesher, Collier, Robinson, Taylor, Hunt, Jones, & Lindsey, 1955); (Collier & Chesher, 1956).

Synthesis and Chemical Analysis

Research has been conducted on the synthesis of 4-HIA from various precursors, demonstrating its chemical versatility. For instance, it was synthesized from p-methoxybenzoic acid and paraformaldehyde, yielding a considerable amount of the compound (He Deyun, 2011).

Antioxidant and Neuroprotective Potential

4-HIA, derived from the roots of Decalepis hamiltonii, has shown significant antioxidant and neuroprotective potential. Studies have encapsulated 4-HIA using polylactide-co-glycolide (PLGA) to enhance its bioavailability and efficacy against oxidative stress-related neurodegenerative diseases (Ravikiran et al., 2021). Additionally, 4-HIA has demonstrated cytoprotective activity in various cell models against oxidative stress, further indicating its potential as a bioactive molecule with health implications (Srivastava, Rao, & Shivanandappa, 2012).

Coordination Compounds and Material Design

Hydroxyisophthalic acids, including 4-HIA, are valuable for designing functional materials based on coordination polymers. Their varied charges and coordination modes make them suitable for synthesizing novel compounds with specific thermal stability, optical, and spectroscopic properties (Sokolov et al., 2021).

Crystal Structure Analysis

Studies on the molecular structure of 4-HIA have provided insights into its crystal structure and interactions, such as hydrogen bonding and π–π-stacking interactions. These analyses are crucial for understanding the chemical and physical properties of 4-HIA (Cox & Murphy, 2003).

Anticancer Potential

Recent studies have explored the antiproliferative potential of 4-HIA in various cancer models. It has shown efficacy in inhibiting the growth and proliferation of breast cancer cells and promoting apoptosis in tumor models, indicating its potential in anticancer drug development (Zarei, Shivanandappa, & Zarei, 2020).

Antimicrobial Activity

4-HIA derivatives have been tested for their antimicrobial properties. These studies have shown that certain derivatives possess significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Piscopo et al., 1984); (Piscopo et al., 1985).

Safety And Hazards

4-Hydroxyisophthalic acid is harmful if swallowed and causes skin irritation . It also causes serious eye damage and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

4-Hydroxyisophthalic acid has shown antiproliferative potential by upregulating apoptotic markers in in vitro and in vivo cancer models . It has potential health implications and could be exploited in the development of anticancer drugs .

properties

IUPAC Name

4-hydroxybenzene-1,3-dicarboxylic acid
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InChI

InChI=1S/C8H6O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEQKAQCUWUNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50862332
Record name 4-Hydroxybenzene-1,3-dicarboxylic acid
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Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Hydroxyisophthalic acid

CAS RN

636-46-4
Record name 4-Hydroxyisophthalic acid
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Record name 4-Hydroxyisophthalic acid
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Record name 4-Hydroxyisophthalic acid
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Record name 4-hydroxyisophthalic acid
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Record name 4-HYDROXYISOPHTHALIC ACID
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Synthesis routes and methods

Procedure details

The same procedure as described in Example 24 was performed but using 2.45 g (10.0 mmol) of 4-bromoisophthalic acid as the substrate and 2.70 g (25.5 mmol) of Na2CO3 instead of Ca(OH)2. A total of 1.49 g (8.2 mmol, 82% yield) of 4-hydroxyisophthalic acid was collected. The purity was determined by 1H NMR to be 88%.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
314
Citations
R Aono, T Yoshihara, H Nishida… - Bioscience …, 2021 - academic.oup.com
… In the present study, a reversible 4-hydroxyisophthalic acid … , recombinant 4-hydroxyisophthalic acid decarboxylase was prepared, characterized, and used for 4-hydroxyisophthalic acid …
Number of citations: 7 academic.oup.com
A Srivastava, LJM Rao, T Shivanandappa - Food chemistry, 2012 - Elsevier
The antioxidant and cytoprotective properties of 4-hydroxyisophthalic acid (4-HIPA) isolated from the Decalepis hamiltonii roots was examined. 4-HIPA is a potent scavenger of …
Number of citations: 18 www.sciencedirect.com
R Spano, G Linari, R Marri - Journal of Medicinal Chemistry, 1972 - ACS Publications
… The fact that 4-hydroxyisophthalic acid shows various biological activities, notably analgetic,1 prompted us to perform thesynthesis and some pharmacological evaluation of the title …
Number of citations: 31 pubs.acs.org
J IdrisáJones - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… Acetylation of 4-hydroxyisophthalic acid under reflux conditions … Treatment of 4-hydroxyisophthalic acid with aqueous … l2 Similarly, treatment of 4-hydroxyisophthalic acid with the usual …
Number of citations: 1 pubs.rsc.org
GJ Wen, LS Gu, BW Sun - Journal of Molecular Structure, 2017 - Elsevier
… In this work, co-crystal modification strategy was applied to 4-hydroxyisophthalic acid (4-HIPA) through the addition of various pyrazine derivatives bearing a different number of methyl …
Number of citations: 7 www.sciencedirect.com
FA Robinson, KLA Fehr, MEH Fitzgerald - Biochemical Journal, 1956 - ncbi.nlm.nih.gov
… aromatic acids, 4-hydroxyisophthalic acid gives a colour with FeCl3 … 4-Hydroxyisophthalic acid can be separated from closely … Detection of 4-hydroxyisophthalic acid and metabolite8 in …
Number of citations: 1 www.ncbi.nlm.nih.gov
JMZ Gladych, EP Taylor - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… Numerous derivatives of 4-hydroxyisophthalic acid have … on the pharmacological activity of 4-hydroxyisophthalic acid and its … 5 for 6-amino-4-hydroxyisophthalic acid (a by-product in the …
Number of citations: 1 pubs.rsc.org
M Zarei, T Shivanandappa, M Zarei - Molecular Biology Reports, 2020 - Springer
… In the present study we have evaluated the antiproliferative potential of 4-hydroxyisophthalic acid (4-HIPA), which is a novel antioxidant compound isolated from the roots of the …
Number of citations: 7 link.springer.com
RG SOWBHAGYA, R LAKSHMINARAYANA… - International Journal of …, 2016 - core.ac.uk
Objective: The aim of the study was to elucidate the free radical scavenging activity of purified major phenolic acids from swallow root (Decalepis hamiltonii) extract against 2, 2'-azobis-(…
Number of citations: 3 core.ac.uk
M Haddadi, SR Jahromi, U Nongthomba… - Neurochemistry …, 2016 - Elsevier
… In this regard, the neuroprotective potential of a novel antioxidant compound, 4-hydroxyisophthalic acid (4-HIPA) isolated from aqueous extract of Decalepis hamiltonii roots was …
Number of citations: 18 www.sciencedirect.com

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